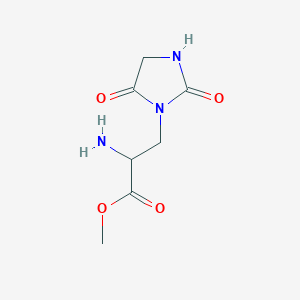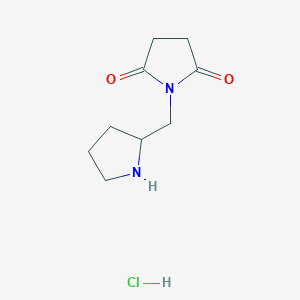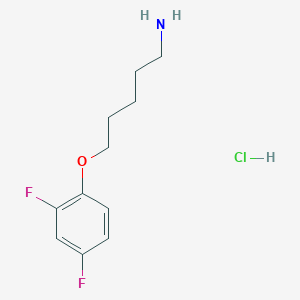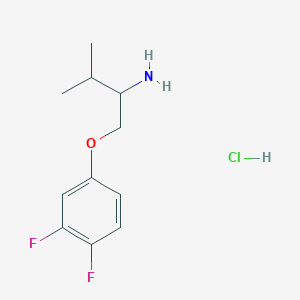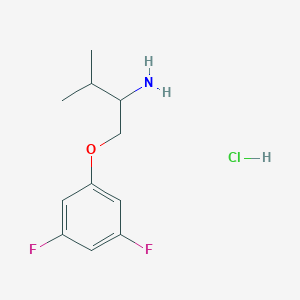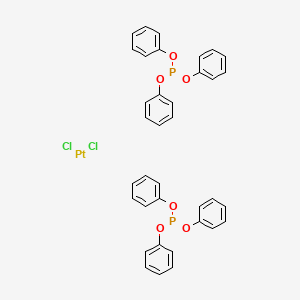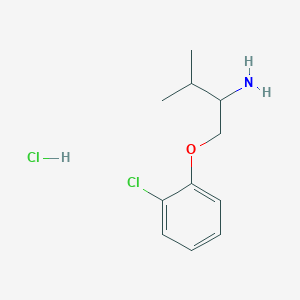
1-(2-Chlorophenoxy)-3-methylbutan-2-amine hydrochloride
Overview
Description
Compounds like “1-(2-Chlorophenoxy)-3-methylbutan-2-amine hydrochloride” belong to a class of organic compounds known as chlorophenols . These are aromatic compounds containing a chlorine atom attached to a phenolic group .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would consist of a phenolic group (a benzene ring with a hydroxyl group), a chlorine atom, and a butan-2-amine group . The exact structure would depend on the positions of these groups within the molecule .
Chemical Reactions Analysis
The chemical reactions of chlorophenols involve electrophilic aromatic substitution, where the chlorine atom plays a key role . The presence of the chlorine atom makes the benzene ring more reactive towards electrophilic aromatic substitution .
Scientific Research Applications
Synthesis of β-Aminoketones
Research includes the synthesis of β-aminoketones, which are important intermediates in the production of various pharmaceuticals. For instance, 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides were synthesized via the Mannich reaction, showcasing a method for producing aminoketone derivatives Makarova et al., 2002.
Antineoplastic Agents
The synthesis and biological evaluation of certain compounds for their anticancer properties have been studied. For example, the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives showed significant activity against a panel of cancer cell lines, indicating the potential of certain amines in cancer treatment Pettit et al., 2003.
Catalytic Transformations
Research on the catalytic transformations of amino acids to bio-based primary amines presents sustainable methods for the production of amines from renewable resources. This includes the Ru-catalyzed hydrogenation–decarbonylation of amino acids, offering a lower temperature alternative to direct decarboxylation and presenting a greener pathway for amine synthesis Verduyckt et al., 2017.
Chemosensitive Chlorophyll Derivatives
Studies on chemosensitive chlorophyll derivatives for the optical detection of various amines have been conducted. Synthetic pigments prepared from chlorophyll-a reacted with amines to give hemiaminal-type adducts, showcasing applications in the detection and analysis of amine compounds Tamiaki et al., 2013.
Safety and Hazards
Future Directions
The study of chlorophenols and related compounds is an active area of research. These compounds have a wide range of applications, from the synthesis of pharmaceuticals to the production of dyes and pigments . Future research will likely focus on developing safer and more efficient methods for synthesizing these compounds, as well as exploring new applications .
Properties
IUPAC Name |
1-(2-chlorophenoxy)-3-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-8(2)10(13)7-14-11-6-4-3-5-9(11)12;/h3-6,8,10H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVJJZWERIONKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,9-Difluoro-3-azaspiro[5.5]undecane](/img/structure/B1432723.png)



